Compound Description: This compound is a potent, subtype-selective partial agonist of the γ-aminobutyric acid type A (GABAA) receptor complex. [] It exhibits activity in the central nervous system and has been investigated for its potential therapeutic applications. []
Relevance: While not directly sharing the same core structure, Compound 1 and 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid belong to the same chemical class of substituted phenylcarboxamides. They both feature a 3-fluoro-4-substituted phenyl ring linked to a carboxamide group, albeit with different substituents on the amide nitrogen and variations in the other structural moieties. These similarities suggest potential overlapping pharmacological profiles or activities. []
Compound Description: This compound is a major metabolite of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide (Compound 1) in humans. [] It is formed via oxidative deamination of the propylaminoethoxy side chain. []
Compound Description: This compound is another major human metabolite of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide (Compound 1). [] It arises from the reduction of an aldehyde intermediate formed during the oxidative metabolism of Compound 1. []
Relevance: Similar to Compound 2, Compound 3 shares the 2-fluoro-4-carboxamide substituted phenyl ring with 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [] Key distinctions include the variations in the carboxamide substituents and the presence of a 2-hydroxyethoxy group instead of the 2-methylpropanoic acid found in the target compound. Despite these differences, the shared structural elements might point towards similar pharmacological activities or metabolic profiles. []
Compound Description: Identified through high-throughput screening, this sulfonamide derivative acts as a potent antagonist of the NR1/NR2A subtype of N-methyl-D-aspartate receptors (NMDARs). [, ] It demonstrates selectivity for NR1/NR2A over NR1/NR2B receptors. [, ]
Compound Description: This thiodiazole derivative is another NMDAR antagonist discovered through high-throughput screening. [, ] Similar to Compound 1, it exhibits selectivity towards NR1/NR2A receptors. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JWH 018 N-pentanoic acid metabolite-d4 contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. JWH 018 N-pentanoic acid metabolite is a minor urinary metabolite of JWH 018, characterized by carboxylation of the N-alkyl chain. In urine samples, this metabolite is almost completely glucuronidated.
JWH 073-d7 (exempt preparation) contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4/' positions. It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats.
JWH-073 (Indole-d5) Butanoic Acid is labelled JWH-073 Butanoic Acid, a urinary metabolite of JWH-073 which acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. JWH 073 N-butanoic acid metabolite 6-d5 contains five deuterium atoms at the 2, 4 ,5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-mass spectrometry (MS). JWH 073 N-butanoic acid metabolite, characterized by carboxylation of the N-alkyl chain, is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.